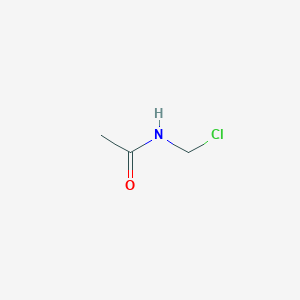
N-(chloromethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(chloromethyl)acetamide: is an organic compound with the molecular formula C3H6ClNO It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(chloromethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where formaldehyde acts as a source of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of chloromethylation agents such as chloromethyl methyl ether in the presence of a catalyst can be employed to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(chloromethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include this compound oxides.
Reduction: Products include N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(chloromethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential pharmacological activities. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Vergleich Mit ähnlichen Verbindungen
N-(2-chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a methyl group.
N-(chloromethyl)benzamide: Similar in structure but with a benzene ring instead of a methyl group.
N-(chloromethyl)formamide: Similar in structure but with a formyl group instead of an acetyl group.
Uniqueness: N-(chloromethyl)acetamide is unique due to its specific reactivity profile. The presence of the chloromethyl group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance.
Eigenschaften
Molekularformel |
C3H6ClNO |
|---|---|
Molekulargewicht |
107.54 g/mol |
IUPAC-Name |
N-(chloromethyl)acetamide |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |
InChI-Schlüssel |
OOUSUFKQKJONBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















